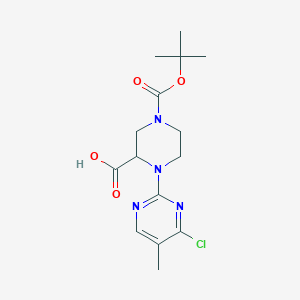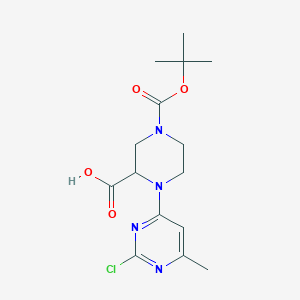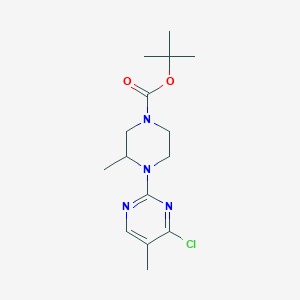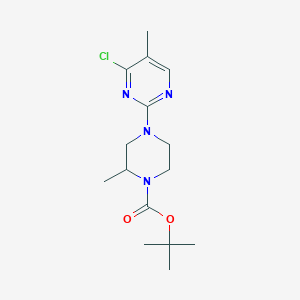![molecular formula C15H24N4O2 B7898001 [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7898001.png)
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a pyrimidine ring, and a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 4-methyl-2-chloropyrimidine with piperidine to form 1-(4-methyl-pyrimidin-2-yl)-piperidine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the interactions between small molecules and biological targets.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid ethyl ester
- [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid methyl ester
Uniqueness: The presence of the tert-butyl ester group in [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-7-8-16-13(17-11)19-9-5-6-12(10-19)18-14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGLYEJUESHCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
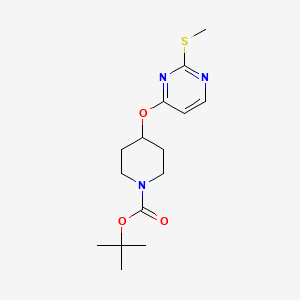
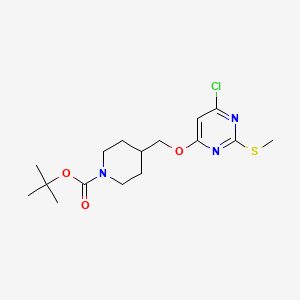
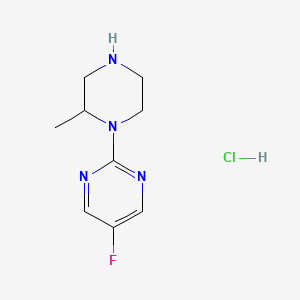
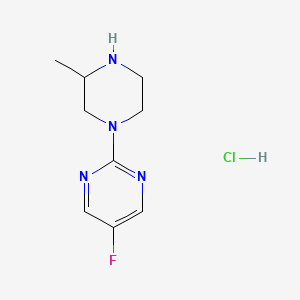

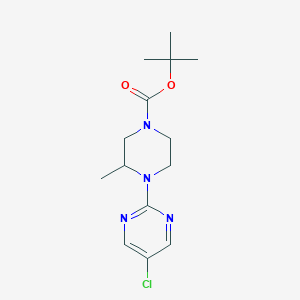
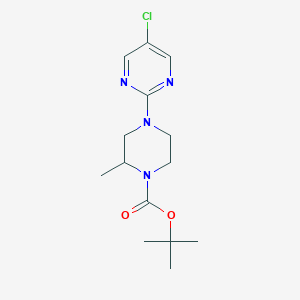
![Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7897990.png)
![Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7897996.png)
![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7898002.png)
